molecular formula C10H8N2O3 B1593804 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid CAS No. 90771-23-6

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid

Cat. No.: B1593804
CAS No.: 90771-23-6
M. Wt: 204.18 g/mol
InChI Key: WHOBCXXYJKABST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is a bicyclic heteroaromatic compound featuring a five-membered isoxazole ring fused to a six-membered pyridine ring. The carboxylic acid group at the 4-position of the isoxazole enhances polarity and hydrogen-bonding capacity, critical for biomolecular interactions.

Table 1: Molecular Properties

Property Value Source
IUPAC Name 5-methyl-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
CAS Registry Number 90771-23-6
SMILES CC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O
InChI Key WHOBCXXYJKABST-UHFFFAOYSA-N

The planar structure of the isoxazole-pyridine system facilitates π-π stacking with aromatic residues in proteins, while the carboxylic acid group improves aqueous solubility (logP ≈ 1.1). Spectroscopic data, including IR absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 1600–1500 cm⁻¹ (aromatic C=N/C=C), confirm its functional groups.

Historical Context in Heterocyclic Compound Research

Isoxazole derivatives were first synthesized in the early 20th century via Claisen condensations, but advancements in 1,3-dipolar cycloadditions and transition metal catalysis enabled efficient routes to complex analogs like this compound. The compound gained prominence in the 2000s as a precursor to antiviral and anticancer agents, particularly after studies demonstrated its utility in synthesizing integrase inhibitors. Its development parallels broader trends in heterocyclic chemistry, where fused rings are engineered to optimize bioactivity and metabolic stability.

Significance in Medicinal Chemistry and Drug Discovery

This compound’s hybrid architecture merges the electron-rich pyridine ring, which enhances binding to enzymatic active sites, with the isoxazole’s metabolic resistance. The carboxylic acid group enables salt formation, improving pharmacokinetic profiles.

Table 2: Biological Applications

Application Mechanism/Target Reference
Antiviral Agents HIV integrase inhibition
Anticancer Therapeutics AMPA receptor modulation
Anti-inflammatory Drugs COX-2 inhibition
Antibacterial Agents β-lactamase resistance

For example, derivatives of this scaffold have shown IC₅₀ values ≤1.5 μM against breast cancer (MCF-7) and hepatoma (HepG2) cell lines, attributed to their ability to disrupt protein-protein interactions. The pyridinyl moiety’s role in π-π stacking and the carboxylic acid’s hydrogen bonding are pivotal in these interactions.

Properties

IUPAC Name

5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOBCXXYJKABST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349621
Record name 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90771-23-6
Record name 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step (a): Formation of Ethyl Ethoxymethyleneacetoacetic Ester

  • React ethylacetoacetate with triethylorthoformate and acetic anhydride.
  • Temperature range: 75°C to 150°C.
  • Outcome: Ethyl ethoxymethyleneacetoacetic ester is formed, which serves as a key intermediate.

Step (b): Cyclization to Ethyl-5-methylisoxazole-4-carboxylate

  • Combine the ester from step (a) with sodium acetate or trifluoroacetic acid salt in the presence of hydroxylamine sulfate.
  • Temperature range: −20°C to 10°C.
  • This step forms the isoxazole ring through cyclization.

Step (c): Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

  • Treat the ethyl ester with a strong acid to hydrolyze it to the free carboxylic acid.
  • This acid can be crystallized from solvents such as toluene and acetic acid mixtures to improve purity.

Step (d): Conversion to Acid Chloride

  • React the crystallized acid with thionyl chloride to form the acid chloride intermediate.

Step (e): Amide Formation (for derivatives)

  • React the acid chloride with an amine (e.g., trifluoromethyl aniline) and an amine base at 0°C to 50°C to form the corresponding amide.

This methodology emphasizes the importance of purification steps such as crystallization to avoid by-products and isomeric impurities, ensuring high-quality API (Active Pharmaceutical Ingredient).

Adaptation for this compound

Incorporating the pyridin-4-yl substituent at the 3-position typically involves:

  • Using a pyridin-4-yl substituted β-ketoester or introducing the pyridinyl group via cross-coupling or nucleophilic substitution after ring formation.
  • The cyclization conditions remain similar, involving hydroxylamine reagents to form the isoxazole ring.
  • Hydrolysis and purification steps follow as described.

Alternative Synthetic Approaches

A research article from Wroclaw Medical University details environmentally friendly and efficient methods for synthesizing isoxazole derivatives related to 5-amino-3-methyl-4-isoxazolecarboxylic acid, which can be precursors or analogs:

  • Hydrolysis of ethyl or methyl esters with boiling sodium hydroxide solution.
  • Nucleophilic addition of primary amines to aromatic aldehydes catalyzed by indium (III) trifluoromethanesulfonate.
  • Use of dry solvents and mass spectrometry for product verification.

These methods highlight the utility of catalytic systems and mild conditions for preparing functionalized isoxazoles, which could be adapted for the target compound.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
(a) Formation of ethoxymethylene ester Ethylacetoacetate, triethylorthoformate, acetic anhydride (75–150°C) Ethyl ethoxymethyleneacetoacetic ester Key intermediate for ring formation
(b) Cyclization Hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt (−20°C to 10°C) Ethyl-5-methylisoxazole-4-carboxylate Isoxazole ring formation
(c) Hydrolysis Strong acid 5-Methylisoxazole-4-carboxylic acid Crystallization improves purity
(d) Conversion to acid chloride Thionyl chloride 5-Methylisoxazole-4-carbonyl chloride Intermediate for further derivatization
(e) Amide formation (optional) Amine base, amine (e.g., trifluoromethyl aniline), 0–50°C Amide derivatives For functionalized derivatives

Research Findings and Considerations

  • Crystallization solvents such as toluene and acetic acid mixtures are preferred for purifying the carboxylic acid intermediate to minimize impurities.
  • Reaction temperatures are carefully controlled to optimize yields and reduce side reactions.
  • Use of hydroxylamine sulfate enables efficient isoxazole ring formation.
  • Purification steps such as separating non-reactive components and crystallization are critical for high purity.
  • Adaptation of catalytic methods (e.g., indium(III) triflate) may enhance reaction efficiency and environmental compatibility.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group at position 4 undergoes typical nucleophilic acyl substitution reactions:

  • Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acidic catalysis (H₂SO₄) to form esters. For example, treatment with ethanol at reflux yields the ethyl ester derivative.

  • Amidation : Coupling with amines (e.g., benzylamine) using carbodiimide reagents (DCC, EDCl) produces amides. This reaction is critical for generating bioactive derivatives.

Table 1: Esterification and Amidation Reactions

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationEthanol, H₂SO₄, ΔEthyl 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylate78%
AmidationBenzylamine, DCC, DMAP5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxamide65%

Reductive Ring Opening and Cyclization

The isoxazole ring undergoes reductive cleavage under Mo(CO)₆ in wet acetonitrile, forming enamine intermediates that cyclize into pyridones. For example, heating at 60–70°C for 1–2 days yields 4-oxo-1,4-dihydropyridine derivatives .

Key Example :

  • Reaction of the isoxazole with Mo(CO)₆/H₂O/MeCN at 70°C for 24 hours produces 2-aryl-6-arylpyridones in ~45% yield .

Halogenation and Electrophilic Substitution

The pyridine ring participates in electrophilic substitution. For instance:

  • Chlorination : Reacts with POCl₃ to introduce chloro groups at reactive positions.

  • Nitration : HNO₃/H₂SO₄ conditions may nitrate the pyridine ring, though regioselectivity depends on directing effects.

Cycloaddition and Rearrangement

The isoxazole moiety can act as a dipolarophile in 1,3-dipolar cycloadditions. For example, reactions with nitrile oxides yield fused heterocycles, though experimental data for this compound remain sparse.

Biological Derivatization

Thiosemicarbazide derivatives are synthesized via reaction with thiosemicarbazides under phase-transfer catalysis (PEG-600) and ultrasonic irradiation. These derivatives show enhanced biological activity .

Table 2: Synthesis of Thiosemicarbazide Derivatives

ConditionsCatalystTimeYield
Ultrasonic, 25°CPEG-6001 h83.5%

Mechanistic Insights

  • Esterification/Amidation : Proceeds via protonation of the carboxylic acid, followed by nucleophilic attack.

  • Reductive Ring Opening : Mo(CO)₆ facilitates electron transfer, breaking the N–O bond of the isoxazole to form enamines .

Scientific Research Applications

Immunological Applications

The immunomodulatory properties of isoxazole derivatives, including 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid, have been extensively studied. Research indicates that modifications to the isoxazole structure can lead to significant immunosuppressive or immunostimulatory effects.

Case Study: Immunosuppressive Activity
A study highlighted the synthesis of various isoxazole derivatives and their effects on human peripheral blood mononuclear cells (PBMCs). The compounds demonstrated differential inhibition of PHA-induced PBMC proliferation, suggesting potential applications in conditions requiring immune modulation, such as autoimmune diseases. Specifically, derivatives with strong electrophilic groups exhibited notable immunosuppressive activity, outperforming established drugs like cyclosporine A .

Proteomics Research

This compound has shown promise in proteomics research, particularly in the study of protein interactions and signaling pathways. Its unique pyridine and isoxazole functionalities allow it to engage effectively with biological macromolecules.

Application Example: Wnt/β-Catenin Signaling
Research has indicated that certain isoxazole derivatives can act as agonists of the Wnt/β-catenin signaling pathway, which is crucial for various cellular processes including proliferation and differentiation. This signaling pathway's modulation could have implications in cancer research and regenerative medicine .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications due to its bioactive properties.

Antimicrobial Properties
Recent studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains. This characteristic makes it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties, indicating its potential utility in treating inflammatory conditions. The presence of both isoxazole and pyridine rings enhances its biological activity profile compared to other similar compounds .

Data Table: Summary of Applications

Application Area Description Notable Findings
ImmunologyModulation of immune responsesDifferential inhibition of PBMC proliferation; strong immunosuppressive activity observed
ProteomicsInteraction with signaling pathwaysAgonist activity in Wnt/β-catenin signaling
Medicinal ChemistryAntimicrobial and anti-inflammatory effectsEffective against certain bacterial strains; potential for treating inflammation

Mechanism of Action

The mechanism of action of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a pyridine ring.

    3-Pyridin-4-yl-5-phenylisoxazole-4-carboxylic acid: Contains both pyridine and phenyl groups.

Uniqueness

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid is unique due to the presence of both the pyridine and isoxazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Biological Activity

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid, a compound belonging to the isoxazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O3C_{10}H_8N_2O_3 with a molecular weight of 204.18 g/mol. The compound features a pyridine ring substituted at the 3-position with a methyl group and an isoxazole ring at the 4-position, which includes a carboxylic acid functional group that enhances its solubility and reactivity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, modulating their function. The mechanisms through which it exerts its effects include:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound interacts with receptors that regulate cellular processes, potentially influencing signaling pathways.
  • Antiproliferative Effects : Studies suggest that it may inhibit cell proliferation in certain cancer cell lines, contributing to its potential as an anticancer agent .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.38Induces apoptosis via caspase activation
U-937 (Monocytic Leukemia)1.54Inhibits TNFα production in LPS-stimulated cells
Jurkat (T-cell Leukemia)Not specifiedEnhances expression of pro-apoptotic markers

In these studies, the compound demonstrated dose-dependent cytotoxicity and apoptosis induction, making it a candidate for further development in cancer therapy .

Immunosuppressive Properties

In addition to its anticancer effects, this compound has shown immunosuppressive properties. It was reported to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), suggesting potential applications in autoimmune diseases or transplant rejection scenarios .

Case Studies and Research Findings

  • In Vitro Studies : A series of isoxazole derivatives were tested for their immunosuppressive effects on human cells. Among these, derivatives similar to this compound exhibited strong antiproliferative activity without significant toxicity .
  • Mechanistic Insights : The compound was found to enhance the expression of caspases and other apoptotic markers in Jurkat cells, indicating a pro-apoptotic mechanism that may contribute to its immunosuppressive action .

Q & A

Q. How can synthetic yield be optimized while minimizing by-products?

  • Answer: Screen reaction parameters:
  • Catalysts : Test Lewis acids (e.g., ZnCl₂) or organocatalysts.
  • Solvents : Compare polar aprotic (DMF) vs. non-polar (toluene).
  • Temperature : Use microwave-assisted synthesis for faster, cleaner reactions.
  • Real-time monitoring : Inline FTIR or Raman spectroscopy to track intermediate formation. Refer to optimization strategies for isoxazole-thiosemicarbazide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid
Reactant of Route 2
5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.